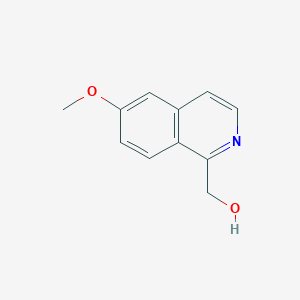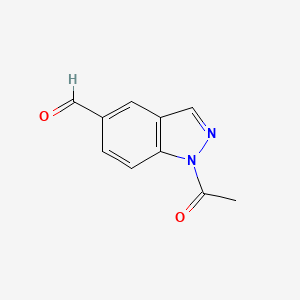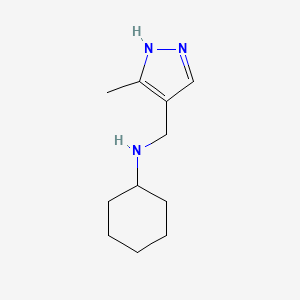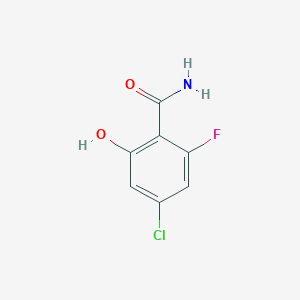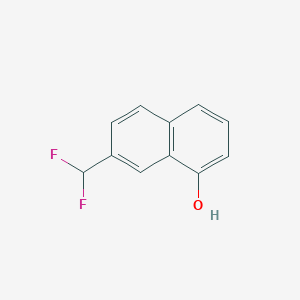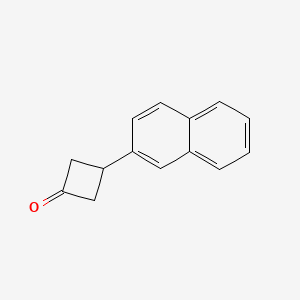
Cyclobutanone, 3-(2-naphthalenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Naphthalen-2-yl)cyclobutanone is an organic compound featuring a cyclobutanone ring substituted with a naphthalene moiety at the 2-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The primary method for synthesizing 3-(Naphthalen-2-yl)cyclobutanone involves the [2 + 2] cycloaddition reaction. This reaction typically requires the use of electron-rich olefins under specific conditions to form the cyclobutane ring . For instance, oxidative radical cycloaddition can be employed, where one of the substrates is oxidized to generate a reactive radical cation .
Industrial Production Methods: Industrial production of cyclobutane-containing compounds often utilizes eco-friendly approaches, such as organo- and biocatalyzed methods . These methods are advantageous due to their lower environmental impact and higher efficiency in producing the desired cyclobutane derivatives.
Analyse Chemischer Reaktionen
Types of Reactions: 3-(Naphthalen-2-yl)cyclobutanone undergoes various chemical reactions, including:
Reduction: Reductive coupling reactions can be performed using vanadium (II)/zinc (II) bimetallic complexes.
Substitution: The compound can undergo substitution reactions, particularly in the presence of strong nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: Trifluoroacetic acid
Reduction: Vanadium (II)/zinc (II) bimetallic complexes
Substitution: Strong nucleophiles or electrophiles
Major Products:
Oxidation: Lactones
Reduction: Echinocidin D
Substitution: Various substituted cyclobutanones
Wissenschaftliche Forschungsanwendungen
3-(Naphthalen-2-yl)cyclobutanone has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-(Naphthalen-2-yl)cyclobutanone involves its interaction with specific molecular targets and pathways. For instance, the compound can undergo desymmetrization via α-functionalization, leading to the formation of enantiomerically enriched products . This process is facilitated by the inherent ring strain of the cyclobutanone, which allows for various unusual reactions to occur .
Vergleich Mit ähnlichen Verbindungen
Cyclobutane: A simpler analog with a four-membered ring structure.
Cyclobutanone: The parent compound without the naphthalene substitution.
3-(Naphthalen-1-yl)cyclobutanone: A positional isomer with the naphthalene moiety at the 1-position.
Uniqueness: 3-(Naphthalen-2-yl)cyclobutanone is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This compound’s structure allows for unique interactions and reactivity compared to its analogs, making it valuable in various applications .
Eigenschaften
CAS-Nummer |
335331-53-8 |
|---|---|
Molekularformel |
C14H12O |
Molekulargewicht |
196.24 g/mol |
IUPAC-Name |
3-naphthalen-2-ylcyclobutan-1-one |
InChI |
InChI=1S/C14H12O/c15-14-8-13(9-14)12-6-5-10-3-1-2-4-11(10)7-12/h1-7,13H,8-9H2 |
InChI-Schlüssel |
HVZZHHJGLFXJSS-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CC1=O)C2=CC3=CC=CC=C3C=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



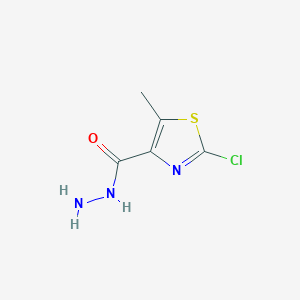
![7-(Hydroxymethyl)pyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B15070163.png)
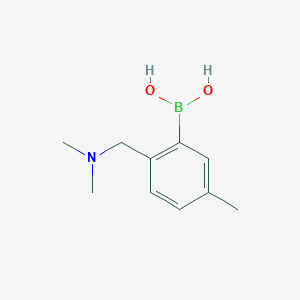
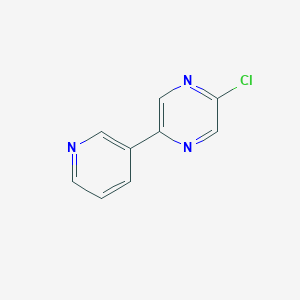

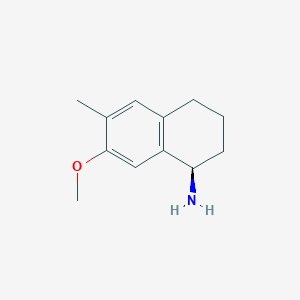
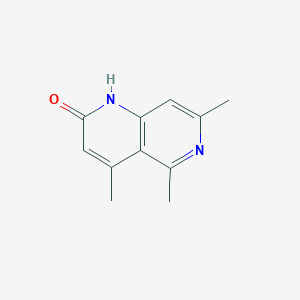
![2-(Cyclopropylmethyl)-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridin-3-ol](/img/structure/B15070202.png)
